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molecular formula C12H21N3O B1647216 4-(1-ethyl-4-methoxy-3-methyl-1H-pyrazol-5-yl)Piperidine

4-(1-ethyl-4-methoxy-3-methyl-1H-pyrazol-5-yl)Piperidine

Cat. No. B1647216
M. Wt: 223.31 g/mol
InChI Key: AWWGOFPCFZAPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125887B2

Procedure details

A solution of 16 mg (0.0.49 mmol) of 1-tert-butoxycarbonyl-4-(1-ethyl-4-methoxy-3-methyl-(1H)-pyrazol-5-yl)piperidine (from Step E) in 0.1 mL of trifluoroacetic acid and 0.15 mL of CH2Cl2 at 0° C. was stirred for 30 min. Volatiles were removed under reduced pressure. The crude product was partitioned between 25 mL of 1 N NaOH and 25 mL of CH2Cl2. After separating phases, the aqueous layer was extracted with 3×25 mL of CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated to afford the title compound as a yellow film: 1H-NMR (500 MHz) δ 1.36 (t, J=7.2, 3H), 1.72–1.74 (m, 2H), 1.91–2.03 (m, 2H), 2.07 (s, 1H), 2.21 (s, 3H), 2.65–2.73 (m, 3H), 3.19–3.21 (m, 2H), 3.71 (s, 3H), 3.99 (q, J=7.2, 2H).
Name
1-tert-butoxycarbonyl-4-(1-ethyl-4-methoxy-3-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:18]([CH2:19][CH3:20])[N:17]=[C:16]([CH3:21])[C:15]=2[O:22][CH3:23])[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.C(Cl)Cl>[CH2:19]([N:18]1[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[C:15]([O:22][CH3:23])[C:16]([CH3:21])=[N:17]1)[CH3:20]

Inputs

Step One
Name
1-tert-butoxycarbonyl-4-(1-ethyl-4-methoxy-3-methyl-(1H)-pyrazol-5-yl)piperidine
Quantity
16 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C(=NN1CC)C)OC
Name
Quantity
0.1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between 25 mL of 1 N NaOH and 25 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
After separating phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×25 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C(=C1C1CCNCC1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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